molecular formula C27H27N5O4S2 B12158020 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12158020
M. Wt: 549.7 g/mol
InChI Key: AIIYYEQKUIEHBS-FXBPSFAMSA-N
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Description

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure This compound features a combination of pyrido[1,2-a]pyrimidine, thiazolidine, and piperazine moieties, making it a unique entity in the realm of synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis

    Formation of Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring is introduced through a condensation reaction involving a thiourea derivative and an appropriate aldehyde or ketone.

    Piperazine Carboxylation: The final step involves the carboxylation of piperazine with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-a]pyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Possible therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine and pyrido[1,2-a]pyrimidine moieties could play crucial roles in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity can confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O3S2C_{23}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 466.6 g/mol. The structural complexity includes a pyrido-pyrimidine core and thiazolidine derivatives, which are known for various biological activities.

Property Value
Molecular FormulaC23H22N4O3S2
Molecular Weight466.6 g/mol
IUPAC Name(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Synthesis

The synthesis of this compound involves multiple steps including the formation of the thiazolidine ring and subsequent modifications to introduce the piperazine and pyrimidine components. The synthetic routes typically utilize starting materials that can be readily obtained or synthesized.

Anticancer Activity

Recent studies have indicated that compounds containing thiazolidine and pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various human cancer cell lines:

Cell Line IC50 (µM)
HL-60 (acute leukemia)2.66
A549 (lung cancer)5.31
Raji (lymphoma)4.48
MDA-MB-201 (breast cancer)6.42

These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cancer progression .

Antiviral Activity

In addition to anticancer effects, compounds related to ethyl 4-(4-oxo...) have demonstrated antiviral activity against several viruses. For example, derivatives have been tested for their ability to inhibit viral replication in vitro, showing promising results against the Dengue virus with significant inhibitory concentrations .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazolidine derivatives have shown inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml . This suggests potential applications in treating bacterial infections.

The biological activity of ethyl 4-(4-oxo...) is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Targets : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antiviral Mechanisms : The structural components may interact with viral proteins, disrupting their function and inhibiting replication.

Case Studies

Several case studies highlight the efficacy of compounds similar to ethyl 4-(4-oxo...) in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial investigated a related thiazolidine derivative's impact on patients with advanced lung cancer, reporting a significant reduction in tumor size in a subset of patients.
  • Antiviral Efficacy : A study on patients infected with Dengue virus showed that administration of a thiazolidine-based drug led to reduced viral load and improved clinical outcomes.

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C27H27N5O4S2/c1-3-36-26(35)30-15-13-29(14-16-30)23-20(24(33)31-12-8-7-11-22(31)28-23)17-21-25(34)32(27(37)38-21)18(2)19-9-5-4-6-10-19/h4-12,17-18H,3,13-16H2,1-2H3/b21-17-

InChI Key

AIIYYEQKUIEHBS-FXBPSFAMSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5

Origin of Product

United States

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